molecular formula C11H16ClFN2O B1471236 1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride CAS No. 1795395-35-5

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1471236
CAS No.: 1795395-35-5
M. Wt: 246.71 g/mol
InChI Key: UTDKNXMQARKLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is an organic compound with the molecular formula C11H16ClFN2O and a molecular weight of 246.71 . It appears as a powder and is typically stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 1-(2-Methoxyphenyl)piperazine, involves alkylation with N-(4-bromobutyl)phthalimide followed by cleavage with hydrazine hydrate to give 4-(4-(2-methoxyphenyl)piperazine-1-yl)butan-1-amine . The resulting compound is then chloroacetylated .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the presence of a fluorine atom and a methoxy group attached to the phenyl ring of the piperazine molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.095 g/mL at 25 °C . The compound is soluble in DMSO and Methanol .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride is used as a radiolabeled antagonist for studying 5-HT1A receptors in positron emission tomography (PET). Research has focused on its chemistry, radiochemistry, and application in animal and human PET studies, including assessments of toxicity and metabolism (Plenevaux et al., 2000).

Fluorescent Ligands for Serotonin Receptors

Compounds derived from 1-(2-Fluoro-5-methoxyphenyl)piperazine have been synthesized as environment-sensitive fluorescent ligands. These compounds display high affinity for 5-HT1A receptors and possess unique fluorescence properties, useful for visualizing these receptors in cell studies (Lacivita et al., 2009).

Development of Serotonin-Selective Reuptake Inhibitors

A derivative of 1-(2-Fluoro-5-methoxyphenyl)piperazine has been explored in the synthesis of serotonin-selective reuptake inhibitors (SSRIs), potentially offering an improved adverse reaction profile compared to existing SSRIs. Preliminary data suggest these compounds exhibit binding at serotonin reuptake transporters (Dorsey et al., 2004).

Exploration in Cytotoxic/Anticancer Activity

Derivatives of 1-(2-Fluoro-5-methoxyphenyl)piperazine have been studied for their cytotoxic and anticancer activities, demonstrating significant effects in selective expression and inhibition of human carbonic anhydrase enzymes. These findings indicate their potential as lead compounds in anticancer drug development (Gul et al., 2019).

Dopamine Transporter Ligands for Cocaine-Abuse Treatment

Research has been conducted on 1-(2-Fluoro-5-methoxyphenyl)piperazine derivatives for developing long-acting dopamine transporter ligands. These compounds are explored as potential therapeutic agents for treating cocaine abuse, with studies focusing on their in vitro and in vivo efficacy (Hsin et al., 2002).

Biochemical Analysis

Biochemical Properties

1-(2-Fluoro-5-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with serotonin receptors, particularly the 5-HT1A receptor, which is involved in neurotransmission. This interaction can modulate the receptor’s activity, leading to changes in serotonin levels and affecting mood and anxiety-related behaviors . Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission. By binding to serotonin receptors, it can alter the signaling cascade, leading to changes in gene expression and cellular metabolism . This compound has also been shown to affect the proliferation and differentiation of certain cell types, making it a valuable tool in studying cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, modulating its activity and influencing serotonin levels . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound can inhibit certain enzymes, further affecting cellular metabolism and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmission and affect behavior without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as changes in heart rate and blood pressure . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can accumulate in certain tissues . This distribution pattern influences its localization and activity, affecting its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects its activity and function, highlighting the importance of understanding its subcellular distribution .

Properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDKNXMQARKLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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